

# Discovery of new gold telluride phases

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## Compound of Interest

Compound Name: Gold telluride

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An In-depth Technical Guide on the Discovery of New **Gold Telluride** Phases

## Introduction

**Gold tellurides** represent a significant class of minerals and synthetic compounds, critical in both geological studies of ore formation and in the development of new materials with unique electronic properties.[1] Tellurium is one of the few elements that readily forms stoichiometric compounds with gold in nature.[2] The discovery and characterization of new **gold telluride** phases are driven by the quest for understanding mineralogical diversity and the search for novel materials. This guide provides a technical overview of recently discovered natural and synthetic **gold telluride** phases, detailing their characterization, experimental protocols, and key quantitative data.

## Newly Discovered and Characterized Gold Telluride Phases

Recent research has unveiled new compositions and structures in the gold-tellurium system, expanding our knowledge beyond well-known minerals like calaverite ( $\text{AuTe}_2$ ) and sylvanite ( $\text{AuAgTe}_4$ ).

### Honeaite ( $\text{Au}_3\text{TlTe}_2$ ): A Novel Thallium-Bearing Gold Telluride

A significant recent discovery is honeaite ( $\text{Au}_3\text{TlTe}_2$ ), the first naturally occurring thallium-bearing **gold telluride**, found at the Karonie gold deposit in Western Australia.[2] This mineral,

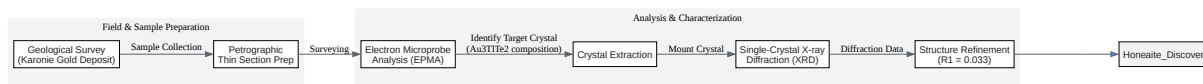
approved by the International Mineralogical Association, presents a novel crystal structure and composition with no synthetic equivalent.[\[2\]](#)

Property	Value
Chemical Formula	Au <sub>3</sub> TlTe <sub>2</sub>
Crystal System	Orthorhombic
Space Group	Pbcm
Unit-cell parameters	a = 8.9671(4) Å, b = 8.8758(4) Å, c = 7.8419(5) Å
Cell Volume (V)	624.14(6) Å <sup>3</sup>
Formula units (Z)	4
Refinement R-factor (R <sub>1</sub> )	0.033

Data sourced from multiple references.[\[2\]](#)[\[3\]](#)[\[4\]](#)

The structure of honeaite is based on a corrugated double-sheet of corner-linked TeAu<sub>3</sub> pyramids.[\[2\]](#)[\[4\]](#) Thallium atoms are situated in grooves between these sheets, providing inter-sheet connectivity through Tl-Au bonds.[\[2\]](#)[\[4\]](#) This topology is distinct from other **gold tellurides** like calaverite and sylvanite, which have simpler sheet structures.[\[2\]](#)[\[4\]](#)

- **Sample Identification:** A petrographic thin section was surveyed using electron microprobe analysis to identify crystals with a composition close to Au<sub>3</sub>TlTe<sub>2</sub>.[\[2\]](#)
- **Crystal Extraction:** A small, flake-like crystal (approximately 0.040 mm × 0.035 mm × 0.015 mm) was manually extracted from the thin section using a fine needle.[\[2\]](#)
- **X-ray Diffraction:** The extracted crystal was mounted on an amorphous carbon fiber for single-crystal X-ray diffraction analysis to determine its crystal structure.[\[2\]](#)



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Workflow for the discovery and characterization of Honeaite.

## Synthetic Gold Antimony Tellurides: AuSbTe and Au<sub>1.9</sub>Sb<sub>0.46</sub>Te<sub>2.64</sub>

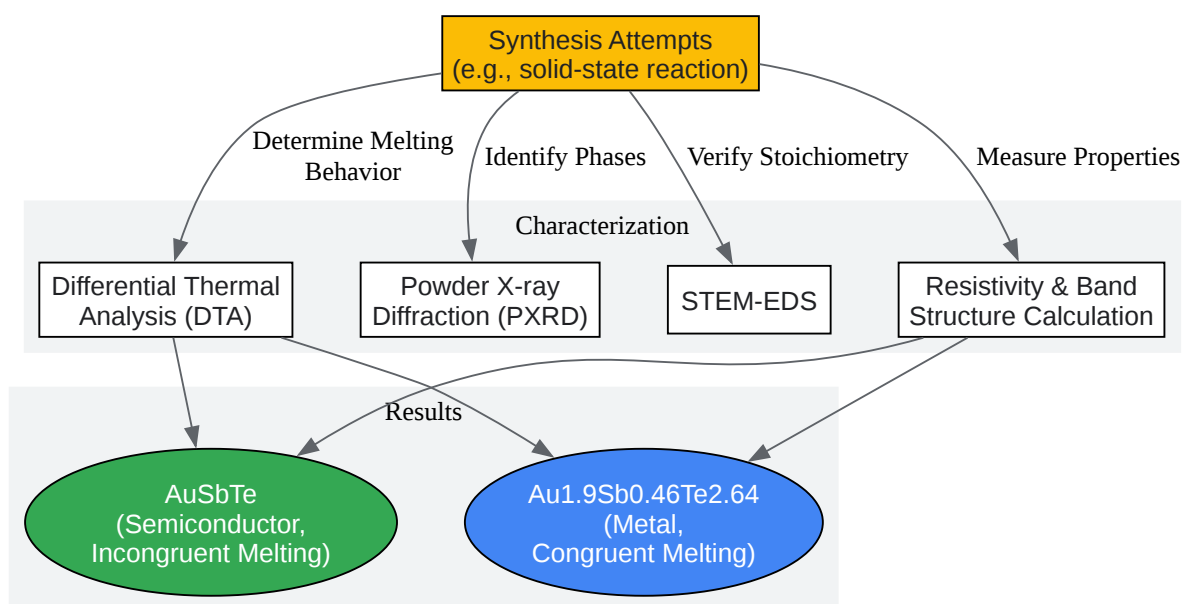
Recent investigations have focused on the synthesis and properties of gold antimony tellurides, specifically pampaloite (AuSbTe) and a stable form of montbrayite (Au<sub>1.9</sub>Sb<sub>0.46</sub>Te<sub>2.64</sub>).<sup>[5][6][7]</sup> These studies are significant as they clarify the chemical, thermal, and electronic characteristics of these materials, for which there was previously limited data from synthetic samples.<sup>[5][6]</sup>

Phase	Formula	Melting Behavior	Electronic Property	Solidification Temp.
Pampaloite	AuSbTe	Incongruent Melting	Semiconductor	-
Montbrayite	Au <sub>1.9</sub> Sb <sub>0.46</sub> Te <sub>2.64</sub>	Congruent Melting	Metal	410 °C

Data sourced from multiple references.<sup>[5][6]</sup>

The composition of the synthetic montbrayite was confirmed using Scanning Transmission Electron Microscopy (STEM) with Energy-Dispersive X-ray Spectroscopy (EDS), showing atomic percentages of 52.24% Te, 36.64% Au, and 11.12% Sb, which aligns well with the formula Au<sub>1.9</sub>Sb<sub>0.46</sub>Te<sub>2.64</sub>.<sup>[5]</sup>

- **Synthesis:** Various synthesis attempts were made to identify successful methods for producing both AuSbTe and Au<sub>1.9</sub>Sb<sub>0.46</sub>Te<sub>2.64</sub>.<sup>[5][6]</sup> Details of specific synthesis routes are often found in the supplementary materials of the research papers.<sup>[6]</sup>
- **Thermal Analysis:** Differential Thermal Analysis (DTA) was used to determine the melting behavior (congruent vs. incongruent) and melting/solidification temperatures.<sup>[5][6]</sup>
- **Structural Analysis:** In-situ powder X-ray diffraction (PXRD) was employed to monitor phase changes during heating and to characterize the crystal structure of the resulting compounds.<sup>[5][6]</sup>
- **Compositional Analysis:** STEM with EDS was used to confirm the chemical composition of the synthesized crystals.<sup>[5]</sup>
- **Electronic Properties:** Four-point resistivity measurements and band structure calculations were performed to determine whether the materials were metallic or semiconducting.<sup>[5][6]</sup>



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Workflow for synthesis and characterization of Au-Sb-Te phases.

## The Case of Au<sub>2</sub>Te: A Potential New Mineral

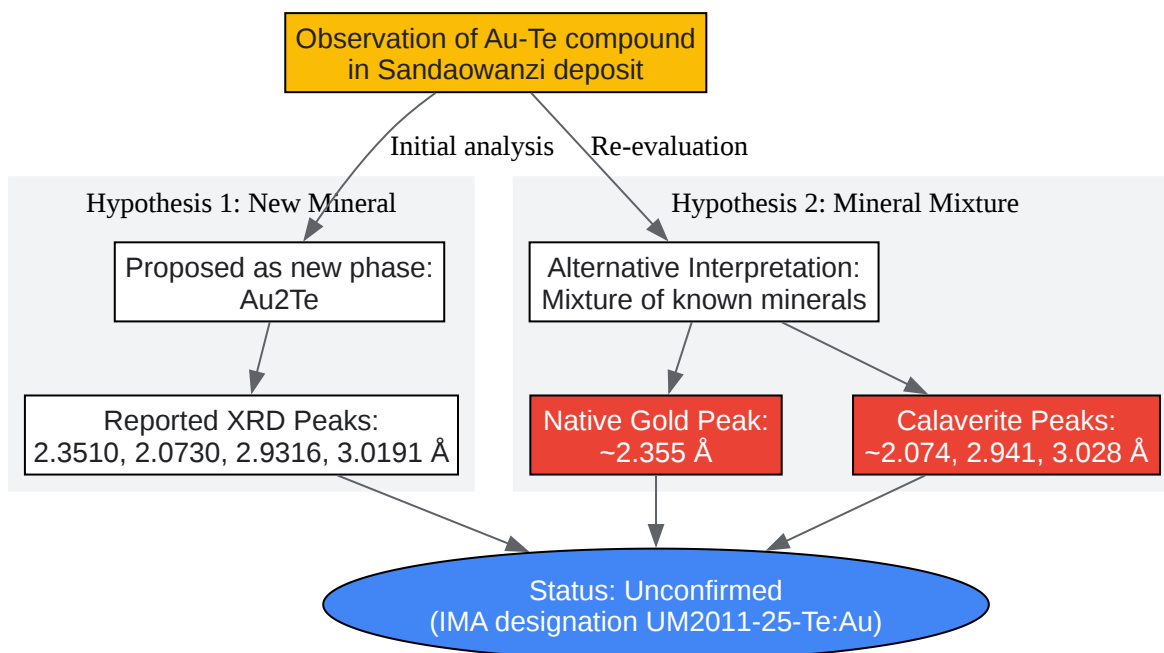
A compound with the simplified formula Au<sub>2</sub>Te was discovered in the Sandaowanzi gold deposit, China.<sup>[8]</sup> Initially, it was proposed as a new Au-Te crystalline compound and a potential new mineral species.<sup>[8]</sup>

Property	Value
Chemical Composition Range	(Au <sub>0.85</sub> Ag <sub>0.1</sub> ) <sub>2</sub> Te <sub>1.00</sub> - (Au <sub>0.95</sub> Ag <sub>0.09</sub> ) <sub>2</sub> Te <sub>1.00</sub>
Simplified Formula	Au <sub>2</sub> Te
Reported Strong XRD Peaks (Å)	2.3510, 2.0730, 2.9316, 3.0191

Data sourced from Xu et al. (2011) as cited in other research.<sup>[8]</sup>

However, subsequent analysis suggested that the reported XRD peaks may correspond to a mixture of native gold (peak at 2.355 Å) and calaverite (peaks at 2.074, 2.941, and 3.028 Å).<sup>[8]</sup> This has led to a debate about whether Au<sub>2</sub>Te is a distinct new phase or an intergrowth of known minerals. The IMA-CNMNC has designated Au<sub>2</sub>Te as UM2011-25-Te: Au, indicating its status as an unnamed mineral pending further conclusive data.<sup>[8]</sup>

- Microscopy: The compound was observed under a reflecting microscope.<sup>[8]</sup>
- Microanalysis: Electron Probe Microanalysis (EPMA) and Scanning Electron Microscope (SEM) with backscattered electron imaging were used to determine its chemical composition and homogeneity.<sup>[8]</sup>
- Diffraction: X-ray Diffraction (XRD) was used to analyze the crystal structure, leading to the debated peak assignments.<sup>[8]</sup>



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Logical diagram illustrating the debate surrounding  $\text{Au}_2\text{Te}$ .

## Conclusion

The field of **gold telluride** research continues to evolve with the discovery and detailed characterization of new phases. The identification of honeaite ( $\text{Au}_3\text{TiTe}_2$ ) introduces a new structural topology to the **gold telluride** family, while systematic studies on synthetic phases like  $\text{AuSbTe}$  and  $\text{Au}_{1.9}\text{Sb}_{0.46}\text{Te}_{2.64}$  provide crucial data on their physical and electronic properties. Cases like that of  $\text{Au}_2\text{Te}$  highlight the rigorous process and occasional ambiguity involved in identifying new minerals. These discoveries not only enrich our fundamental understanding of mineralogy and solid-state chemistry but also pave the way for the potential development of new materials for technological applications.

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